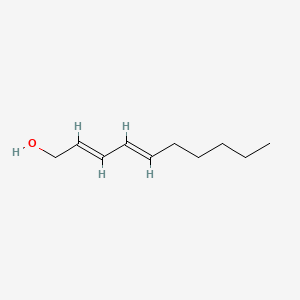

(2E,4E)-2,4-Decadien-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E,4E)-2,4-Decadien-1-ol, commonly known as Decadienol, is a naturally occurring organic compound that belongs to the class of unsaturated aliphatic alcohols. It is a C10H18O molecule with a molecular weight of 154.25 g/mol and a boiling point of 205°C. Decadienol has a wide range of applications in industries such as pharmaceuticals, cosmetics, food and beverage, and many others. It has been studied extensively for its potential use in various scientific research applications, as well as its biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Stereospecific Metalation and Synthesis of Flavors : Stereospecific metalation of (Z)- and (E)-1,4-decadiene with various reagents followed by dimethoxyborylation and oxidation leads to different isomers of 2,4-decadien-1-ol. One of these isomers, (E,Z)-2,4-decadien-1-ol, is a natural flavor component. This synthesis technique highlights the compound's application in flavor chemistry (Bosshardt & Schlosser, 1980).

Biological Effects and Metabolism

- Metabolism in Human and Mouse Cells : (2E,4E)-2,4-Decadien-1-ol, as a metabolite of trans,trans-2,4-Decadienal (a lipid peroxidation product), has been identified in the urine of mice and human cell cultures. This indicates its role in metabolic pathways related to lipid peroxidation (Pan et al., 2014).

Ecological and Environmental Applications

- Cytotoxicity in Various Organisms : Studies on the cytotoxic effects of marine diatom-derived aldehydes, including 2E,4E-decadienal, reveal a broad spectrum of physiological pathologies across multiple phyla, from bacteria to crustaceans. This suggests the potential ecological and environmental implications of such compounds (Adolph et al., 2004).

Applications in Material Science and Polymer Chemistry

- Acyclic Diene Metathesis Polymerization : The compound's use in polymer chemistry is demonstrated in the conversion of 1,9-decadiene to poly(octenylene), where this compound may serve as a starting or intermediate compound. This process is important for the production of polymers with specific stereochemistry (Wagener et al., 1991).

Role in Food Chemistry and Toxicology

- Interaction with Amino Acids in Food Chemistry : In food chemistry, 2,4-decadienal reacts with amino acids like phenylalanine, leading to the formation of compounds like styrene. This reaction is significant in understanding the interactions between lipid oxidation products and amino acids in food processing (Hidalgo & Zamora, 2007).

Potential Applications in Pharmacology and Medicine

- Cytotoxicity and Glutathione Level Effects in Cells : The compound exhibits cytotoxic effects on human erythroleukemia cell line, influencing cell growth and viability. It also affects the cellular glutathione level, which is crucial in understanding its pharmacological properties (Nappez et al., 1996).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E,4E)-2,4-Decadien-1-ol involves the use of a Wittig reaction to form the double bonds in the carbon chain, followed by reduction of the resulting aldehyde to form the alcohol functional group.", "Starting Materials": [ "1-bromo-2-hexene", "1-bromo-4-hexene", "triphenylphosphine", "n-butyllithium", "ethanol", "sodium borohydride", "tetrahydrofuran", "water" ], "Reaction": [ "Step 1: Formation of the Wittig reagent by reacting triphenylphosphine with n-butyllithium in tetrahydrofuran", "Step 2: Reaction of the Wittig reagent with 1-bromo-2-hexene to form (2E)-2-hexene-1-phosphonate", "Step 3: Reaction of the Wittig reagent with 1-bromo-4-hexene to form (4E)-4-hexene-1-phosphonate", "Step 4: Hydrolysis of the phosphonate esters using water to form the corresponding aldehydes", "Step 5: Reduction of the aldehydes using sodium borohydride in ethanol to form the corresponding alcohols", "Step 6: Purification of the product using column chromatography" ] } | |

| 14507-02-9 | |

Formule moléculaire |

C10H18O |

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

deca-2,4-dien-1-ol |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-9,11H,2-5,10H2,1H3 |

Clé InChI |

NUBWFSDCZULDCI-UHFFFAOYSA-N |

SMILES isomérique |

CCCCC/C=C/C=C/CO |

SMILES |

CCCCCC=CC=CCO |

SMILES canonique |

CCCCCC=CC=CCO |

Densité |

d234 0.86 0.861-0.871 |

| 18409-21-7 | |

Description physique |

Colourless liquid; oily, fatty aroma |

Pictogrammes |

Irritant |

Solubilité |

Insoluble in water; Soluble in fat soluble (in ethanol) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B3027923.png)

![Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate hydrochloride](/img/structure/B3027932.png)

![[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3027933.png)

![1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine](/img/structure/B3027934.png)

![8'-Fuoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride](/img/structure/B3027939.png)

![2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3027944.png)